

Validation Report: A Comparative Guide to a Quantitative N-Desmethylnefopam Assay

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Compound of Interest		
Compound Name:	N-Desmethylnefopam	
Cat. No.:	B1215751	Get Quote

This guide provides a comprehensive overview of the validation of a quantitative assay for **N-Desmethylnefopam**, the primary metabolite of Nefopam, a non-opioid analgesic. The performance of the assay is compared against industry-standard acceptance criteria as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5] This report is intended for researchers, scientists, and drug development professionals to demonstrate the reliability, accuracy, and precision of the described analytical method for its intended purpose.[1][3]

Introduction

The quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicokinetic studies in drug development.[3] **N-Desmethylnefopam** is a key metabolite of Nefopam, and its accurate measurement in biological matrices is essential for understanding the parent drug's metabolism, distribution, and excretion. This report details the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **N-Desmethylnefopam** in human plasma. The validation parameters assessed include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability, ensuring the method is robust and reliable for routine use.[6][7]

Experimental Protocols

2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)



Human plasma samples (100 μ L) were spiked with **N-Desmethylnefopam** standard solutions and an internal standard (IS), **N-Desmethylnefopam**-d3. Proteins were precipitated with 200 μ L of acetonitrile. Following centrifugation, the supernatant was subjected to liquid-liquid extraction with methyl tert-butyl ether (MTBE). The organic layer was evaporated to dryness under a stream of nitrogen and the residue was reconstituted in 100 μ L of the mobile phase for LC-MS/MS analysis.

2.2. LC-MS/MS Instrumentation and Conditions

- Chromatographic System: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile
 (B).
- Flow Rate: 0.4 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Monitored Transitions: Specific precursor-to-product ion transitions were monitored for N-Desmethylnefopam and the internal standard.

Assay Validation Summary

The following tables summarize the quantitative data from the validation experiments, comparing the results to standard acceptance criteria.

Table 1: Linearity and Range



Parameter	Result	Acceptance Criteria
Calibration Curve Model	Weighted (1/x²) linear regression	Appropriate model with a weighting factor if necessary
Correlation Coefficient (r²)	> 0.995	≥ 0.99
Linearity Range	1.0 - 1000 ng/mL	Defined by the Lower and Upper Limits of Quantification
Deviation of Standards	< 15% from nominal (< 20% at LLOQ)	≤ ±15% (≤ ±20% at LLOQ)

Table 2: Accuracy and Precision



Quality Control (QC) Level	Concentr ation (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Precision (%CV)	Inter-day Accuracy (%Bias)	Acceptan ce Criteria
LLOQ	1.0	8.5	5.2	10.2	7.8	%CV ≤ 20%, %Bias within ±20%
Low QC	3.0	6.2	3.1	8.1	4.5	%CV ≤ 15%, %Bias within ±15%
Mid QC	50	4.5	-1.8	6.5	-0.5	%CV ≤ 15%, %Bias within ±15%
High QC	800	3.8	2.5	5.9	3.2	%CV ≤ 15%, %Bias within ±15%

Table 3: Recovery and Matrix Effect



QC Level	Concentrati on (ng/mL)	Mean Extraction Recovery (%)	Mean Matrix Effect (%)	Internal Standard Normalized Matrix Factor	Acceptance Criteria
Low QC	3.0	88.2	95.1	1.02	Consistent and reproducible
High QC	800	91.5	98.3	0.99	%CV of IS- normalized matrix factor ≤ 15%

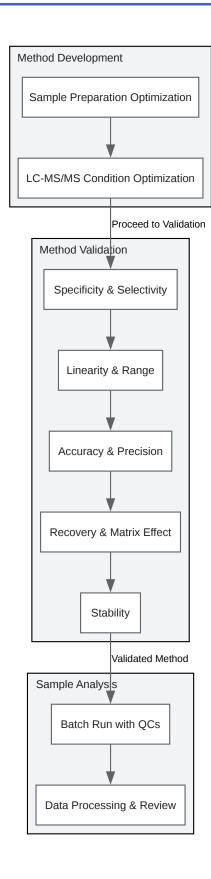
Table 4: Stability

Stability Condition	Duration	QC Level	Mean % Change from Nominal	Acceptance Criteria
Bench-top	6 hours at Room Temp	Low & High	-4.2%	≤ ±15%
Freeze-Thaw	3 cycles (-20°C to RT)	Low & High	-6.8%	≤ ±15%
Long-term	30 days at -80°C	Low & High	-8.1%	≤ ±15%

Visualizations

Diagram 1: Bioanalytical Method Validation Workflow



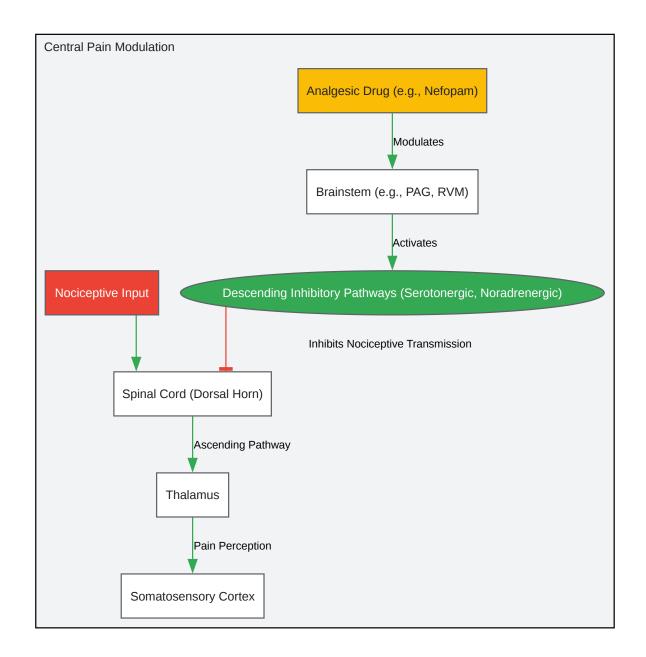


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A flowchart of the bioanalytical method validation process.



Diagram 2: Simplified Central Analgesic Action Pathway



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Simplified diagram of central pain modulation pathways.

Conclusion



The described LC-MS/MS method for the quantitative determination of **N-Desmethylnefopam** in human plasma has been successfully validated according to current international guidelines. The assay demonstrated acceptable specificity, linearity, accuracy, precision, recovery, and stability. The results indicate that the method is reliable and suitable for its intended purpose of supporting pharmacokinetic and other clinical studies. The validation data presented in this guide provides a benchmark for the performance of a quantitative **N-Desmethylnefopam** assay.

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